ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a phenoxy group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate typically involves multiple steps One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a hydroxypropyl derivativeSpecific reagents and catalysts, such as palladium or other transition metals, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-hydroxyanisole: Shares the tert-butyl and phenoxy groups but differs in the overall structure.
3-tert-Butyl-4-methoxyphenol: Similar in having a tert-butyl group but lacks the piperazine and hydroxypropyl components.
Uniqueness
Ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C21H34N2O4 |
---|---|
Molecular Weight |
378.5g/mol |
IUPAC Name |
ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H34N2O4/c1-6-26-20(25)23-11-9-22(10-12-23)14-17(24)15-27-19-8-7-16(2)13-18(19)21(3,4)5/h7-8,13,17,24H,6,9-12,14-15H2,1-5H3 |
InChI Key |
UFIHALQUDZXCST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C(C)(C)C)O |
Origin of Product |
United States |
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